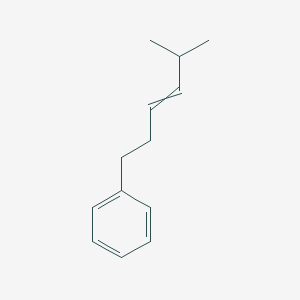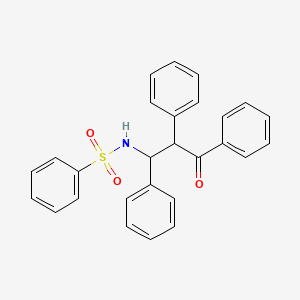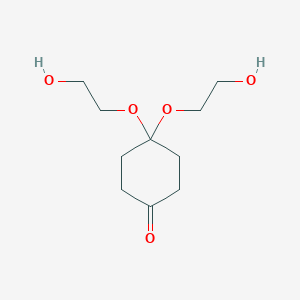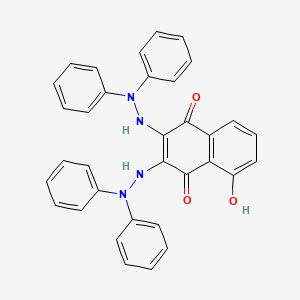
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with hydroxyl and diphenylhydrazinyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloronaphthalene-1,4-dione with 2,2-diphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products
The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted naphthalene compounds.
科学的研究の応用
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
類似化合物との比較
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad range of biological activities, including antibacterial and antitumor properties.
Thiazolidines: Exhibiting diverse therapeutic and pharmaceutical activities.
Imidazole derivatives: Possessing a wide range of biological activities such as antitumor and antimicrobial effects.
Uniqueness
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione stands out due to its unique naphthalene core and the presence of both hydroxyl and diphenylhydrazinyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
91662-85-0 |
|---|---|
分子式 |
C34H26N4O3 |
分子量 |
538.6 g/mol |
IUPAC名 |
2,3-bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C34H26N4O3/c39-29-23-13-22-28-30(29)34(41)32(36-38(26-18-9-3-10-19-26)27-20-11-4-12-21-27)31(33(28)40)35-37(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-23,35-36,39H |
InChIキー |
KRMNLIUVMIITMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=O)C4=C(C3=O)C=CC=C4O)NN(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

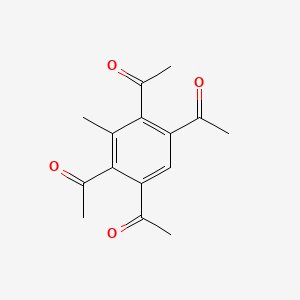
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
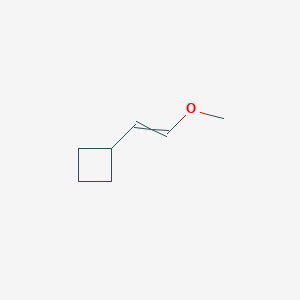
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
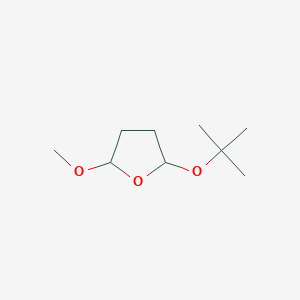
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)

